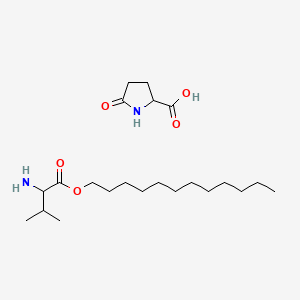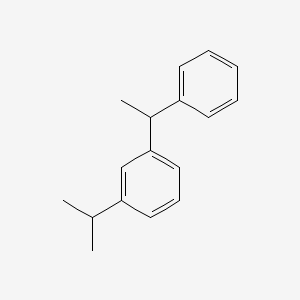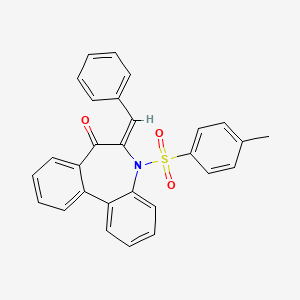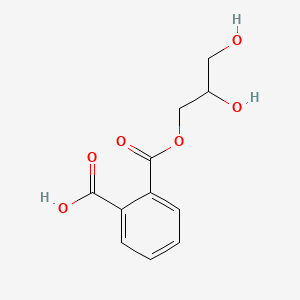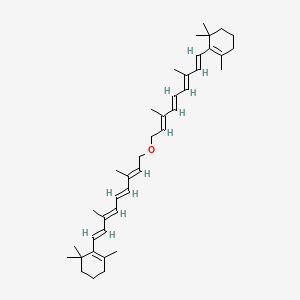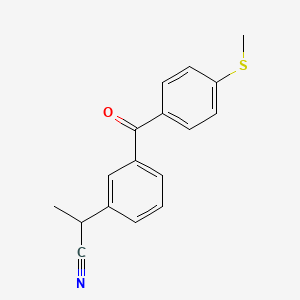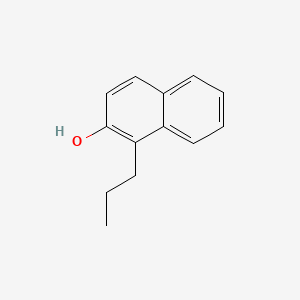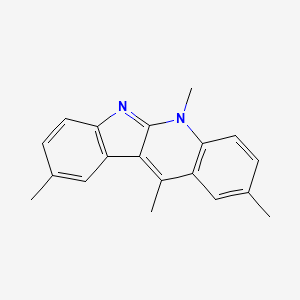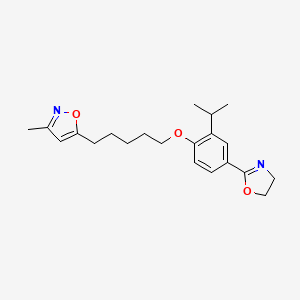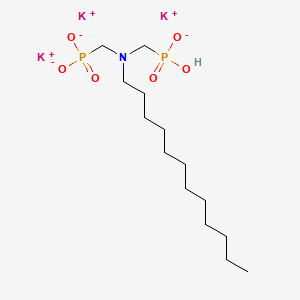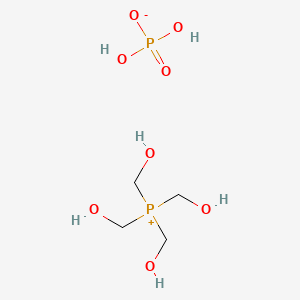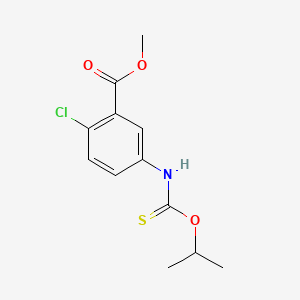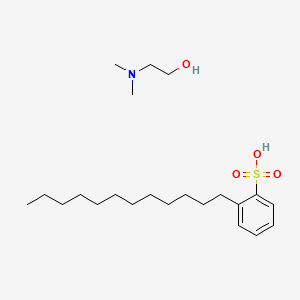
Einecs 303-042-0
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dodecylbenzenesulphonic acid, compound with 2-(dimethylamino)ethanol, typically involves the sulfonation of dodecylbenzene followed by neutralization with 2-(dimethylamino)ethanol. The reaction conditions often include:
Sulfonation: Dodecylbenzene is reacted with sulfur trioxide or oleum to produce dodecylbenzenesulphonic acid.
Neutralization: The resulting acid is then neutralized with 2-(dimethylamino)ethanol to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Sulfonation: Using a continuous reactor to sulfonate dodecylbenzene.
Neutralization: The sulfonic acid is continuously neutralized with 2-(dimethylamino)ethanol in a controlled environment to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Dodecylbenzenesulphonic acid, compound with 2-(dimethylamino)ethanol, undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfonates.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
Dodecylbenzenesulphonic acid, compound with 2-(dimethylamino)ethanol, has various applications in scientific research:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of detergents, emulsifiers, and dispersants.
Mecanismo De Acción
The compound exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for better interaction between molecules. In biological systems, it can interact with cell membranes, altering their permeability and affecting cellular processes. The molecular targets include lipid bilayers and membrane proteins, and the pathways involved are related to membrane fluidity and protein function.
Comparación Con Compuestos Similares
Similar Compounds
Dodecylbenzenesulphonic acid: Similar in structure but lacks the 2-(dimethylamino)ethanol component.
Sodium dodecylbenzenesulfonate: A sodium salt form used widely in detergents.
Dodecylbenzenesulfonic acid, compound with triethanolamine: Another surfactant with a different amine component.
Uniqueness
Dodecylbenzenesulphonic acid, compound with 2-(dimethylamino)ethanol, is unique due to its specific combination of a sulfonic acid group with 2-(dimethylamino)ethanol. This combination imparts distinct surfactant properties, making it suitable for specialized applications in both research and industry.
Propiedades
Número CAS |
94139-26-1 |
|---|---|
Fórmula molecular |
C22H41NO4S |
Peso molecular |
415.6 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethanol;2-dodecylbenzenesulfonic acid |
InChI |
InChI=1S/C18H30O3S.C4H11NO/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;1-5(2)3-4-6/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);6H,3-4H2,1-2H3 |
Clave InChI |
VPBBDMLTWHITCD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.CN(C)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




